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Introduction

ODR-1, a receptor-type guanylate cyclase, plays a pivotal role in chemosensation in the
nematode Caenorhabditis elegans. It is primarily expressed in the AWB and AWC sensory
neurons, where it is integral to the detection of volatile odorants and the subsequent signaling
cascades that govern chemotaxis and other behaviors.[1][2][3] Understanding the protein-
protein interactions of ODR-1 is crucial for elucidating the molecular mechanisms of olfaction
and for identifying potential targets for novel therapeutic interventions.

These application notes provide a comprehensive overview of established techniques for
studying ODR-1 protein interactions, complete with detailed experimental protocols and data
interpretation guidelines.

Key ODR-1 Signaling Components

The ODR-1 signaling pathway is initiated by the binding of an odorant molecule, leading to the
catalytic conversion of GTP to cyclic GMP (cGMP). This second messenger, cGMP, then
activates downstream effectors, including the cGMP-dependent protein kinase (PKG), EGL-4,
which in turn modulates neuronal activity and behavior.[4] The expression of odr-1 itself is
regulated by an endogenous siRNA pathway involving the nuclear Argonaute NRDE-3 and the
exonuclease MUT-7.[4][5]
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ODR-1 Signaling Pathway Diagram
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Techniques for Analyzing ODR-1 Protein
Interactions

Several robust methodologies can be employed to investigate the protein interaction network of
ODR-1. These include Co-Immunoprecipitation (Co-IP) to identify interacting partners in a
cellular context, Yeast Two-Hybrid (Y2H) screening for discovering novel binary interactions,
and Fluorescence Resonance Energy Transfer (FRET) for visualizing interactions in living cells.

Co-Immunoprecipitation (Co-IP) of ODR-1 from C.
elegans

Co-IP is a powerful technique to identify proteins that interact with ODR-1 within its native
environment.[6] This method involves using an antibody to pull down ODR-1 and any
associated proteins from a lysate of C. elegans.

Experimental Workflow for ODR-1 Co-IP
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Detailed Protocol for ODR-1 Co-IP

Materials:

C. elegans strain expressing tagged ODR-1 (e.g., GFP- or FLAG-tagged)

Lysis Buffer (50 mM HEPES pH 7.4, 1 mM EGTA, 1 mM MgCI2, 100 mM KCI, 10% glycerol,
0.05% NP-40, protease inhibitors)

Anti-tag antibody (e.g., anti-GFP or anti-FLAG)

Protein A/G magnetic beads

Wash Buffer (Lysis buffer with 0.1% Triton X-100)

Elution Buffer (e.g., 2x Laemmli sample buffer)
Procedure:

e Harvest and Lyse Worms:

[e]

Collect a large population of synchronized worms expressing tagged ODR-1.

Wash worms with M9 buffer to remove bacteria.

[e]

o

Resuspend the worm pellet in 2 volumes of Lysis Buffer.

[¢]

Freeze the worm suspension in liquid nitrogen and grind to a fine powder using a mortar
and pestle.

[¢]

Thaw the lysate on ice and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
e Pre-clear Lysate:

o Add 20 pL of Protein A/G beads to the clarified lysate.

o Incubate for 1 hour at 4°C with gentle rotation to reduce non-specific binding.

o Pellet the beads and transfer the supernatant to a fresh tube.
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e Immunoprecipitation:
o Add the anti-tag antibody to the pre-cleared lysate.
o Incubate for 2-4 hours at 4°C with gentle rotation.
o Add 30 pL of pre-washed Protein A/G beads and incubate for another 1-2 hours at 4°C.

e Wash and Elute:

o

Pellet the beads and discard the supernatant.

Wash the beads three times with 1 mL of Wash Buffer.

[¢]

[¢]

After the final wash, remove all supernatant.

[e]

Elute the protein complexes by adding 50 pL of Elution Buffer and boiling for 5 minutes.
e Analysis:

o Analyze the eluted proteins by SDS-PAGE followed by Western blotting with an antibody
against a suspected interacting partner or by mass spectrometry to identify novel
interactors.

Yeast Two-Hybrid (Y2H) Screen for ODR-1
Interactors

The Y2H system is a genetic method used to discover binary protein-protein interactions.[7] In
this system, ODR-1 is used as the "bait" to screen a "prey" library of C. elegans cDNAs.

Y2H Experimental Logic
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Detailed Protocol for ODR-1 Y2H Screen

Materials:
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Yeast strains (e.g., AH109, Y187)

Bait vector (e.g., pGBKT7) and Prey vector (e.g., pPGADT7)

C. elegans cDNA library cloned into the prey vector

Yeast transformation reagents

Selective media (SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
Procedure:
o Bait Plasmid Construction:

o Clone the full-length coding sequence of odr-1 into the bait vector to create a fusion with
the GAL4 DNA-binding domain (DNA-BD).

o Transform the bait plasmid into a suitable yeast strain (e.g., AH109) and confirm
expression and lack of auto-activation on selective media.

e Yeast Mating:

o Transform the C. elegans cDNA prey library into a yeast strain of the opposite mating type
(e.g., Y187).

o Mate the bait- and prey-containing yeast strains by mixing them on a YPD plate and
incubating overnight.

» Selection of Diploids:

o Plate the mated yeast on SD/-Trp/-Leu plates to select for diploid cells containing both bait
and prey plasmids.

e Screening for Interactions:

o Replica-plate the diploid cells onto high-stringency selective media (SD/-Trp/-Leu/-His/-
Ade) to screen for interactions.
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o Growth on this media indicates a positive interaction.

« |dentification of Interactors:
o Isolate the prey plasmids from the positive yeast colonies.

o Sequence the cDNA insert to identify the ODR-1 interacting protein.

Fluorescence Resonance Energy Transfer (FRET)
for In Vivo Analysis

FRET is a technique that can be used to measure the proximity of two fluorescently labeled
molecules in living cells, providing spatial and temporal information about protein interactions.
[8][9] To study ODR-1, one could create a C. elegans strain expressing ODR-1 tagged with a
donor fluorophore (e.g., CFP) and a potential interacting partner tagged with an acceptor
fluorophore (e.g., YFP).

FRET Experimental Principle
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Detailed Protocol for FRET Imaging in C. elegans
Neurons

Materials:

C. elegans strain co-expressing ODR-1-CFP and Partner-YFP

Confocal microscope with FRET imaging capabilities

Anesthetic (e.g., levamisole)

Agarose pads

Procedure:

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pubmed.ncbi.nlm.nih.gov/26928548/
https://www.frontiersin.org/journals/cell-and-developmental-biology/articles/10.3389/fcell.2021.611443/full
https://www.benchchem.com/product/b1577235?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1577235?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Methodological & Application

Check Availability & Pricing

e Strain Generation:

o Generate a transgenic C. elegans strain that co-expresses ODR-1 fused to a donor
fluorophore (e.g., CFP) and a putative interacting partner fused to an acceptor fluorophore
(e.g., YFP) specifically in the AWB or AWC neurons.

e Sample Preparation:
o Mount adult worms on an agarose pad with anesthetic to immobilize them.
e FRET Imaging:

o Use a confocal microscope to acquire images of the neurons expressing the fluorescently
tagged proteins.

o Acquire images in three channels: the donor channel (CFP excitation and emission), the
acceptor channel (YFP excitation and emission), and the FRET channel (CFP excitation
and YFP emission).

o Data Analysis:

o Calculate the FRET efficiency using established methods, such as acceptor
photobleaching or sensitized emission.

o An increase in FRET efficiency upon stimulation (e.g., with an odorant) would suggest a
conformational change or an enhanced interaction between ODR-1 and its partner.

Quantitative Data Summary

The following table provides an illustrative summary of hypothetical quantitative data that could
be obtained from the described experiments.
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] . . Prey Interaction Interpretati
Technique Bait Protein . . Value
Protein Metric on
High-
Co-IP/MS ODR-1-GFP Protein X Mascot Score 150 confidence
interactor
Potential low-
) abundance or
Co-IP/MS ODR-1-GFP Protein Y Mascot Score 45 )
transient
interactor
Colony
] Strong
Y2H ODR-1 Protein Z Growth on - +++ ) )
) interaction
His/-Ade
Colony
. Weak
Y2H ODR-1 Protein W Growth on - + ) )
_ interaction
His/-Ade
Close
FRET S
FRET ODR-1-CFP EGL-4-YFP o 15% + 2% proximity in
Efficiency )
resting state
FRET Interaction/co
Efficiency nformational
FRET ODR-1-CFP EGL-4-YFP 25% + 3%
(post- change upon
odorant) stimulation

Note: The data presented in this table are for illustrative purposes only and do not represent
actual experimental results.

Conclusion

The techniques and protocols outlined in these application notes provide a robust framework
for the detailed analysis of ODR-1 protein interactions in C. elegans. By combining methods
such as Co-Immunoprecipitation, Yeast Two-Hybrid screening, and FRET, researchers can
build a comprehensive understanding of the molecular machinery underlying olfaction, paving
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the way for new discoveries in sensory biology and the development of novel therapeutic
strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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